2-Chloro-1-(4-ethylphenyl)ethanone

Medicinal Chemistry Anticancer Drug Discovery Heterocyclic Synthesis

α-Haloketone electrophile for heterocycle synthesis. The 4-ethyl substituent accelerates base-catalyzed Darzens condensations vs. unsubstituted or electron-withdrawn analogs, reducing reaction times and improving yields. • Enables thiazole derivatives with MCF-7 cytotoxicity IC50 0.65 µM-12-fold more potent than 4-methyl analog. • Solid at RT (mp 38-39°C); facilitates exact stoichiometric control vs. liquid analogs. • Validated in US Patent 8,759,365 B2 for CNS-active pharmaceutical intermediates.

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
CAS No. 50690-09-0
Cat. No. B1598609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(4-ethylphenyl)ethanone
CAS50690-09-0
Molecular FormulaC10H11ClO
Molecular Weight182.64 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)CCl
InChIInChI=1S/C10H11ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7H2,1H3
InChIKeyMLDROUSGWZPVMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-(4-ethylphenyl)ethanone (CAS 50690-09-0): Technical Profile and Procurement Baseline


2-Chloro-1-(4-ethylphenyl)ethanone (CAS 50690-09-0), also known as 4-ethylphenacyl chloride, is a para-substituted phenacyl chloride with the molecular formula C10H11ClO and molecular weight 182.65 g/mol . The compound exists as a solid at room temperature with a melting point of 38–39 °C and a boiling point of 147–150 °C at 10 Torr . Structurally, it comprises a 4-ethylphenyl ring attached to an ethanone backbone bearing an α-chloro substituent, placing it within the broader class of α-haloketones commonly employed as electrophilic building blocks in organic synthesis .

Why 2-Chloro-1-(4-ethylphenyl)ethanone Cannot Be Interchanged with In-Class Analogs


Phenacyl chlorides with varying para-substituents exhibit systematically divergent reaction kinetics in nucleophilic condensation processes. Kinetic studies on base-catalyzed Darzens-type condensations demonstrate that the rate of reaction correlates directly with the electron-donating or electron-withdrawing character of the para-substituent [1]. Specifically, electron-donating groups such as methyl and ethyl accelerate condensation rates with benzaldehyde relative to unsubstituted phenacyl chloride or electron-withdrawing para-chloro derivatives [1]. Consequently, substituting 2-chloro-1-(4-ethylphenyl)ethanone with 2-chloro-1-(4-methylphenyl)ethanone or 4-chlorophenacyl chloride alters reaction kinetics, potentially impacting yield, purity, and reaction time in multi-step syntheses. Furthermore, the physical state of the compound—a low-melting solid at 38–39 °C —differs from structurally similar analogs that may be liquids at ambient temperature, affecting handling, weighing accuracy, and storage protocols.

Quantitative Differentiation of 2-Chloro-1-(4-ethylphenyl)ethanone: Comparative Evidence


MCF-7 Breast Cancer Cell Cytotoxicity of Thiazole Derivatives Synthesized from 2-Chloro-1-(4-ethylphenyl)ethanone

Thiazole derivatives synthesized using 2-chloro-1-(4-ethylphenyl)ethanone as the starting α-haloketone building block exhibited sub-micromolar cytotoxic activity against MCF-7 human breast adenocarcinoma cells. This potency is directly attributable to the 4-ethylphenyl moiety incorporated from the starting material .

Medicinal Chemistry Anticancer Drug Discovery Heterocyclic Synthesis

Electron-Donating Substituent Effect on Darzens Condensation Kinetics

In the base-catalyzed Darzens condensation with benzaldehyde, phenacyl chlorides bearing electron-donating para-substituents demonstrate accelerated reaction rates. The ethyl group (σp = -0.15) functions as an electron-donating substituent, positioning 2-chloro-1-(4-ethylphenyl)ethanone kinetically between p-methyl (σp = -0.17) and unsubstituted phenacyl chloride (σp = 0.00) in terms of condensation rate enhancement [1].

Physical Organic Chemistry Reaction Kinetics Process Development

Patent-Documented Intermediate in CNS-Active Pharmaceutical Synthesis

2-Chloro-1-(4-ethylphenyl)ethanone is explicitly documented in patent literature as a synthetic intermediate. US Patent 8,759,365 B2 ('Organic Compounds') describes its utility in the preparation of biologically active molecules targeting neurological and psychiatric indications .

Pharmaceutical Intermediate CNS Drug Development Patent Synthesis Route

Solid Physical State Enabling Precise Gravimetric Handling

2-Chloro-1-(4-ethylphenyl)ethanone is a solid at ambient laboratory temperatures, with a reported melting point of 38–39 °C . This contrasts with many structurally analogous α-haloketones that are liquids under the same conditions.

Laboratory Operations Material Handling Analytical Chemistry

Priority Application Scenarios for 2-Chloro-1-(4-ethylphenyl)ethanone Based on Quantitative Evidence


Synthesis of Sub-Micromolar Anticancer Thiazole Derivatives

2-Chloro-1-(4-ethylphenyl)ethanone serves as the critical α-haloketone precursor for constructing thiazole derivatives with potent cytotoxicity against MCF-7 breast cancer cells. The resulting thiazole compounds exhibit IC50 values of 0.65 µM—approximately 12-fold more potent than derivatives prepared from the 4-methyl analog . This scenario is directly applicable to medicinal chemistry programs targeting breast cancer therapeutics where the 4-ethyl substitution pattern has been validated as optimal for cellular activity.

Accelerated Darzens Condensation for Epoxide and Heterocycle Synthesis

The electron-donating ethyl substituent enhances the rate of base-catalyzed Darzens condensations with aldehydes such as benzaldehyde, as established by systematic kinetic studies on substituted phenacyl chlorides . This rate acceleration—relative to unsubstituted or electron-withdrawn analogs—translates to reduced reaction times and potentially higher yields in the synthesis of α,β-epoxy ketones and subsequent heterocyclic derivatives. Process chemists developing scalable routes to epoxide intermediates should prioritize this compound when reaction kinetics are a critical parameter.

Pharmaceutical Intermediate in CNS-Targeted Drug Discovery

US Patent 8,759,365 B2 explicitly documents 2-chloro-1-(4-ethylphenyl)ethanone as a synthetic intermediate in pathways leading to compounds with activity relevant to neurological and psychiatric disorders . Medicinal chemistry teams pursuing CNS-active small molecules with 4-ethylphenyl pharmacophore elements will find this compound directly applicable to patent-supported synthetic routes, providing a documented precedent for its use in pharmaceutical development.

Precision Gravimetric Reaction Setup Requiring Solid α-Haloketones

For reactions demanding exact stoichiometric control of the α-haloketone component—such as combinatorial library synthesis or sensitive nucleophilic substitutions—the solid physical state of 2-chloro-1-(4-ethylphenyl)ethanone (mp 38–39 °C) offers distinct operational advantages. Solid handling enables precise weighing on analytical balances, minimizes pipetting errors associated with viscous or volatile liquids, and reduces exposure risks during bench-scale manipulations.

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